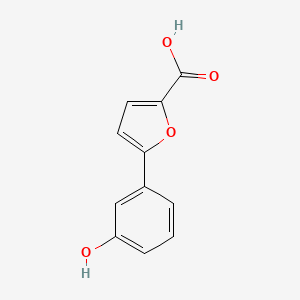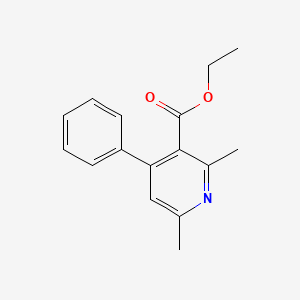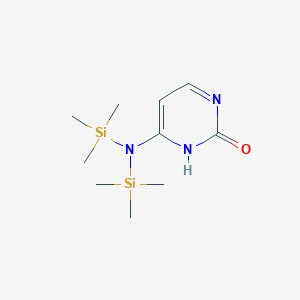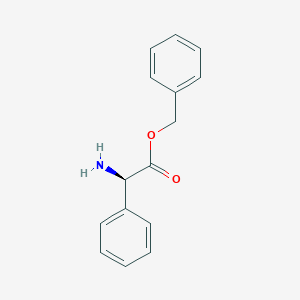
5-(3-hydroxyphenyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-hydroxyphenyl)furan-2-carboxylic acid: is an organic compound that belongs to the class of phenolic acids It features a furan ring substituted with a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-hydroxyphenyl)furan-2-carboxylic acid typically involves the condensation of 3-hydroxybenzaldehyde with furoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of renewable solvents and catalysts, can be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(3-hydroxyphenyl)furan-2-carboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the furan ring is partially or fully hydrogenated.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Dihydro derivatives with reduced furan rings.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-(3-hydroxyphenyl)furan-2-carboxylic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has indicated that this compound may possess antioxidant and anti-inflammatory properties, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of polymers, resins, and other materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 5-(3-hydroxyphenyl)furan-2-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the activity of target proteins. Additionally, the furan ring can interact with hydrophobic pockets in proteins, modulating their function.
Comparación Con Compuestos Similares
- 3-hydroxyphenylacetic acid
- 3-hydroxyphenylpropionic acid
- 3-hydroxyphenylvaleric acid
Comparison: 5-(3-hydroxyphenyl)furan-2-carboxylic acid is unique due to the presence of both a phenolic hydroxyl group and a furan ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that lack the furan ring. The presence of the furan ring can enhance the compound’s ability to participate in π-π interactions and hydrogen bonding, making it a versatile molecule for various applications.
Propiedades
Fórmula molecular |
C11H8O4 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
5-(3-hydroxyphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6,12H,(H,13,14) |
Clave InChI |
UWYDNQSZSBEWFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C2=CC=C(O2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[Phosphono(thiomorpholin-4-yl)methyl]phosphonic acid](/img/structure/B8750163.png)



![4-{2-[3-(Propan-2-yl)phenoxy]acetamido}butanoic acid](/img/structure/B8750183.png)



![[(2R,3S,4R)-4-acetyloxy-3-phenylmethoxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B8750216.png)


![3-{[4-(1-Methylethyl)phenoxy]methyl}pyridin-2-amine](/img/structure/B8750231.png)
![6-(2-Chlorophenyl)-2-(methylthio)imidazo[1,2-A]pyrimido[5,4-E]pyrimidin-5(6H)-one](/img/structure/B8750232.png)

